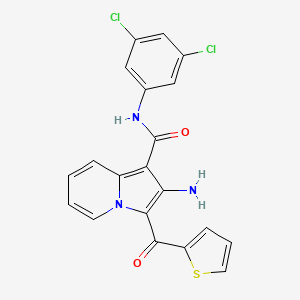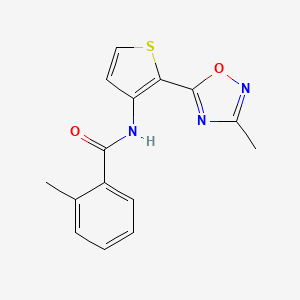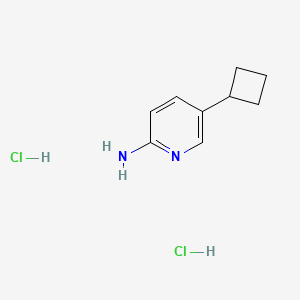![molecular formula C13H22N2O B2709528 N-cyclopentylhexahydrocyclopenta[c]pyrrole-2(1H)-carboxamide CAS No. 1600012-43-8](/img/structure/B2709528.png)
N-cyclopentylhexahydrocyclopenta[c]pyrrole-2(1H)-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrroles are five-membered nitrogen-containing heterocyclic aromatic compounds . They are key structural units of many biologically significant compounds such as heme, chlorophyll, and vitamin B12 . Pyrrole derivatives have been isolated from various natural sources, including fungi, plants, and microorganisms .
Synthesis Analysis
Pyrroles can be synthesized through several methods. One common method is the Paal-Knorr pyrrole synthesis, which involves the condensation of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines . Another method involves the conversion of primary diols and amines to pyrroles, catalyzed by a stable manganese complex .Molecular Structure Analysis
Pyrroles have a five-membered ring structure with alternating single and double bonds, which makes them aromatic . The nitrogen atom in the ring can form a hydrogen bond with other molecules, contributing to the stability of pyrrole clusters .Chemical Reactions Analysis
Pyrroles can undergo various chemical reactions. For instance, they can form new C-C or C-N covalent bonds upon single-photon ionization . They can also react with alkyl halides, sulfonyl chlorides, and benzoyl chloride to give substituted pyrroles .Wissenschaftliche Forschungsanwendungen
Cyclization Processes and Chemical Transformations
Research on pyrrole derivatives, including structures similar to N-cyclopentylhexahydrocyclopenta[c]pyrrole-2(1H)-carboxamide, has demonstrated their utility in various cyclization processes. For instance, Sosa, Yakushijin, and Horne (2000) explored the cyclizations of 2-pyrrolecarboxamidoacetals, revealing insights into the formation of fused bi- and tricyclic systems. These systems bear five- or six-membered rings, showcasing the compound's role in facilitating complex chemical transformations (Sosa, Yakushijin, & Horne, 2000).
Anticonvulsant Activity
In the realm of pharmacology, without delving into specific drug use or dosage details, certain pyrrole derivatives have been synthesized and tested for anticonvulsant activity. Stanton and Ackerman (1983) synthesized a series of cycloalkylpyrroloquinolines, indicating the potential of these compounds in developing anticonvulsant therapies (Stanton & Ackerman, 1983).
DNA Recognition and Gene Expression
Pyrrole and imidazole-containing polyamides, which can form stacked dimers, are investigated for their ability to target specific DNA sequences. This targeting can control gene expression, offering a pathway to treat diseases like cancer. Chavda et al. (2010) discuss the synthesis and biophysical characteristics of polyamides designed to test binding preferences, demonstrating the compound's significance in DNA recognition and potential therapeutic applications (Chavda et al., 2010).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
The study and application of pyrrole derivatives is a vibrant field of research due to their wide range of biological activities and their role as intermediates in the synthesis of many natural products . Future research may focus on developing new synthesis methods, studying their mechanisms of action in biological systems, and exploring their potential applications in medicine and material science .
Eigenschaften
IUPAC Name |
N-cyclopentyl-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O/c16-13(14-12-6-1-2-7-12)15-8-10-4-3-5-11(10)9-15/h10-12H,1-9H2,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRHFVEQFBGDWQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)N2CC3CCCC3C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2709448.png)
![Methyl 2-[2-[2-(4-butylanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2709451.png)

![N-butyl-8-chloro-3-(4-ethylphenyl)thieno[3,2-c]quinoline-2-carboxamide](/img/structure/B2709453.png)


![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-4-one](/img/structure/B2709457.png)

![N-[1-(1-Benzothiophen-3-yl)propan-2-yl]-2-cyclopentylsulfanylacetamide](/img/structure/B2709460.png)

![[4-Isopropoxy-3-(trifluoromethyl)phenyl]amine hydrochloride](/img/no-structure.png)


![8-Azaspiro[4.5]decan-1-one hydrochloride](/img/structure/B2709468.png)